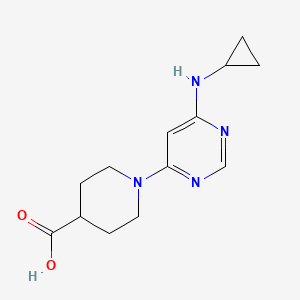

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-13(19)9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6H2,(H,18,19)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHYRTKGABHSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of "1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid," highlighting differences in substituents, molecular weight, and biological implications:

Key Research Findings:

Substituent Effects: Cyclopropylamino vs. Methoxy vs. Cyclopropylamino: Methoxy-substituted analogs (e.g., CAS 1334488-49-1) exhibit lower molecular weights and higher solubility but lack the hydrogen-bonding capability of the cyclopropylamino group .

Piperidine Carboxylic Acid Position :

- Piperidine-4-carboxylic acid derivatives (e.g., target compound) may align better with enzyme active sites compared to piperidine-3-carboxylic acid analogs (e.g., CAS 1172252-48-0), which adopt distinct conformations .

Biological Activity

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 262.31 g/mol. Its structure includes a piperidine ring substituted with a pyrimidine moiety, specifically featuring a cyclopropylamino group at the 6-position of the pyrimidine and a carboxylic acid functional group at the 4-position of the piperidine. This unique arrangement contributes to its reactivity and biological profile.

Biological Activity Overview

Pharmacological Effects:

- Anti-inflammatory Activity: Pyrimidine derivatives, including this compound, have been associated with anti-inflammatory properties. Studies indicate that many pyrimidines exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacteria and fungi, suggesting that 1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid may also possess antimicrobial activity.

- Anticancer Potential: Research indicates that pyrimidine derivatives are being explored for their anticancer properties. Notable examples include established treatments for leukemia, such as imatinib and nilotinib, which share structural similarities with this compound.

Synthesis Methods

The synthesis of 1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can be achieved through various chemical reactions involving cyclization and functional group transformations. The specific methodologies may vary based on desired yield and purity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antimicrobial Activity: A study demonstrated that related thienopyrimidine derivatives exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria as well as Candida albicans. This suggests a potential for similar activity in cyclopropylamino-pyrimidine derivatives.

- Anticancer Research: In vitro studies have shown that certain pyrimidine-based compounds can inhibit cancer cell proliferation, highlighting their potential as therapeutic agents in oncology.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid | Piperidine and pyrimidine structure; cyclopropylamino group | Potential anti-inflammatory, antimicrobial, anticancer |

| N-(piperidin-3-yl)pyrimidine-5-carboxamide | Contains piperidine and pyrimidine; renin inhibitors | Antihypertensive properties |

| 4-Amino-piperidine derivatives | Varying substitutions on the piperidine ring | Antimicrobial and antihypertensive activities |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

- The compound can be synthesized via multi-step reactions, including hydrogenation of pyrimidine precursors using palladium-carbon catalysts (90–100°C, 4–5 MPa) or three-component coupling reactions with cyclopropyl-substituted pyrimidines and piperidine derivatives under Lewis acid catalysis .

- Green chemistry approaches improve sustainability: renewable solvents (e.g., cyclopentyl methyl ether) and catalysts (e.g., immobilized enzymes) reduce environmental impact .

- Key factors: Temperature control minimizes side reactions, while solvent polarity (e.g., DMF vs. ethanol) affects cyclization efficiency. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Use spectroscopic techniques :

- ¹H/¹³C NMR to confirm cyclopropylamine and piperidine ring connectivity (e.g., δ 1.2–1.4 ppm for cyclopropyl protons) .

- IR spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 289.1304) .

Q. What green chemistry methods are applicable to its synthesis?

Methodological Answer:

- Replace traditional solvents with bio-based alternatives (e.g., 2-methyltetrahydrofuran) to reduce toxicity .

- Employ catalytic hydrogenation over heterogeneous catalysts (e.g., Pd/C) for efficient reduction steps .

- Monitor reaction progress via inline FTIR to minimize waste and energy use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target engagement?

Methodological Answer:

- Compare analogs with substituent variations (e.g., cyclopropyl vs. phenyl groups) using in vitro binding assays (e.g., SPR, ITC) .

- Example SAR findings:

- Cyclopropyl groups enhance metabolic stability compared to bulkier substituents .

- Piperidine-4-carboxylic acid improves solubility via zwitterionic interactions at physiological pH .

- Use molecular docking to predict binding poses with targets like cyclooxygenase-2 (COX-2), correlating with IC₅₀ values (19.45–42.1 µM) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize assay conditions:

- Use identical buffer systems (e.g., PBS vs. HEPES) to control pH-dependent ionization .

- Validate target protein batches via SDS-PAGE/Western blot to ensure consistency .

- Perform dose-response curves in triplicate, accounting for batch-to-batch compound purity (>98% by HPLC) .

Q. How can computational methods predict and improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Apply QSAR models to estimate logP (e.g., 1.8–2.3) and permeability (Caco-2 assays) .

- Simulate CYP450 metabolism using in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., piperidine N-oxidation) .

- Optimize aqueous solubility via carboxylate salt formation (e.g., sodium or lysine salts) .

Q. What experimental approaches confirm target engagement in cellular models?

Methodological Answer:

- Use cellular thermal shift assays (CETSA) to verify target binding in lysates or live cells .

- Perform knockdown/knockout studies (e.g., CRISPR-Cas9) to correlate target expression with activity .

- Monitor downstream biomarkers (e.g., prostaglandin E₂ for COX-2 inhibition) via ELISA/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.